molecular formula C7H13NO B1526675 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane CAS No. 1073234-27-1

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane

Cat. No. B1526675
M. Wt: 127.18 g/mol
InChI Key: GRFSDBYFYGZOCN-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane is a chemical compound with the molecular formula C7H14CLNO . It has a molecular weight of 163.65 . The compound is also known by its IUPAC name, 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane hydrochloride .


Synthesis Analysis

The synthesis of 2-oxa-6-azaspiro[3.3]heptane involves a cyclization reaction under basic conditions with p-toluenesulfonamide . This is followed by the removal of the tosyl group . The deprotection step is performed by sonication of a mixture of intermediate and magnesium turnings in methanol at room temperature . A sluggish filtration to remove the magnesium salts formed in the deprotection reaction and treatment of the filtrate with oxalic acid affords the oxalate salt .


Molecular Structure Analysis

The InChI code for 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane is 1S/C7H13NO.ClH/c1-6(2)5-9-7(6)3-8-4-7;/h8H,3-5H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

Synthesis and Drug Discovery

  • Synthesis of Novel Azaspiroheptanes : Research by Guerot et al. (2011) focuses on synthesizing a variety of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants. They also developed a practical one-pot synthesis of 5-oxo-2-azaspiro[3.3]heptanes and their functionalized derivatives, contributing significantly to drug discovery processes (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Improved Synthesis Methods

  • Enhanced Synthesis of Bicyclic Spiro Compounds : Van der Haas et al. (2017) presented an improved synthesis method for the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane, producing more stable and soluble sulfonic acid salt forms. This improvement opens doors to a wider range of reaction conditions with these spirobicyclic compounds (Van der Haas et al., 2017).

Chemical Transformations

  • Reduction and Hydrolysis Studies : Molchanov and Tran (2012) explored the reduction of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters, leading to the formation of bis(hydroxymethyl)cyclopropanes. Their research contributes to understanding the chemical transformations of these compounds while retaining the spiroheptane fragment (Molchanov & Tran, 2012).

Insect Repellent Properties

  • Natural Enemy Repellent : A study by Smolanoff et al. (1975) discovered 6,6-dimethyl-2-azaspiro[4.4]non-1-ene, a nitrogen-containing terpene isolated from millipedes, which acts as a repellent to ants and other natural enemies. This compound demonstrates the potential of spiroheptane derivatives in natural insect repellents (Smolanoff, Kluge, Meinwald, McPhail, Miller, Hicks, & Eisner, 1975).

Applications in Medicinal Chemistry

  • Spirocyclic Oxetane Synthesis : Research by Gurry, McArdle, and Aldabbagh (2015) involves the synthesis of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, for use in medicinal chemistry. Their work emphasizes the significance of these compounds in the development of new therapeutics (Gurry, McArdle, & Aldabbagh, 2015).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane can be found online . It is crucial to refer to this document for detailed safety and hazard information.

Future Directions

The increasing need for three-dimensionally shaped heterocyclic ring systems has resulted in a rapidly growing interest in the application of the 6-oxa-2-azaspiro[3.3]heptane fragment as a building block for new drug candidates . This moiety was reported to be a structural surrogate for morpholine in a number of drug-like molecules . Therefore, the future directions for this compound could involve its use in the development of new pharmaceuticals.

properties

IUPAC Name

3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6(2)5-9-7(6)3-8-4-7/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFSDBYFYGZOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC12CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Johansson, C Löfberg - Expert opinion on therapeutic patents, 2015 - Taylor & Francis
Introduction: The cyclic neuropeptide melanin-concentrating hormone (MCH) shows appetite-stimulating effects indicating an involvement in obesity. Large efforts have been invested in …
Number of citations: 21 www.tandfonline.com

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